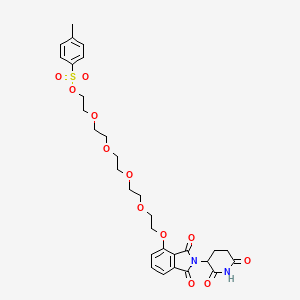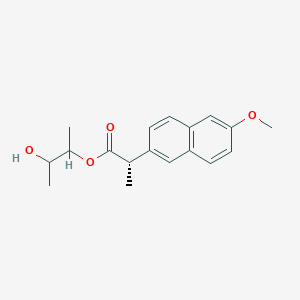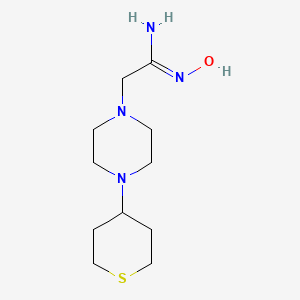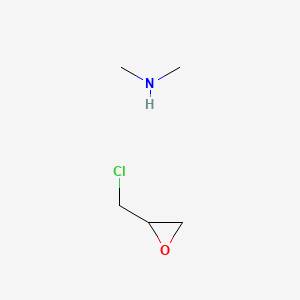
Erdosteine Sulfoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erdosteine Sulfoxide is a derivative of Erdosteine, a mucolytic agent primarily used to treat respiratory conditions characterized by excessive mucus production, such as chronic obstructive pulmonary disease (COPD) and chronic bronchitis . This compound is known for its antioxidant and anti-inflammatory properties, which contribute to its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Erdosteine Sulfoxide can be synthesized through the oxidation of Erdosteine. The process involves the use of oxidizing agents such as hydrogen peroxide or sodium periodate under controlled conditions . The reaction typically takes place in an aqueous medium at a temperature range of 20-30°C, with the pH maintained between 6 and 8 to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade oxidizing agents and reactors designed to handle large volumes of reactants. The reaction conditions are carefully monitored to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Erdosteine Sulfoxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert this compound into other sulfoxide derivatives.
Reduction: Reduction reactions can revert this compound back to Erdosteine.
Substitution: Substitution reactions can occur at the sulfoxide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, methanol, ethanol.
Conditions: Temperature range of 20-30°C, pH between 6 and 8.
Major Products Formed
Oxidation: Further oxidized sulfoxide derivatives.
Reduction: Erdosteine.
Substitution: Various sulfoxide derivatives depending on the substituent introduced.
Scientific Research Applications
Erdosteine Sulfoxide has a wide range of scientific research applications, including:
Mechanism of Action
Erdosteine Sulfoxide exerts its effects through several mechanisms:
Antioxidant Activity: The compound scavenges reactive oxygen species (ROS), reducing oxidative stress and preventing cellular damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.
Mucolytic Activity: This compound breaks down mucus, reducing its viscosity and facilitating its clearance from the respiratory tract.
Comparison with Similar Compounds
Similar Compounds
Carbocysteine: Another mucolytic agent with antioxidant properties.
N-acetylcysteine: A well-known mucolytic and antioxidant agent used in respiratory conditions.
Ambroxol: A mucolytic agent with additional anti-inflammatory properties.
Uniqueness
Erdosteine Sulfoxide stands out due to its dual antioxidant and anti-inflammatory activities, which enhance its therapeutic potential. Unlike some similar compounds, it also exhibits a synergistic effect when used in combination with antibiotics, improving their efficacy .
Properties
Molecular Formula |
C8H11NO5S2 |
|---|---|
Molecular Weight |
265.3 g/mol |
IUPAC Name |
2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfinylacetic acid |
InChI |
InChI=1S/C8H11NO5S2/c10-6(3-16(14)4-7(11)12)9-5-1-2-15-8(5)13/h5H,1-4H2,(H,9,10)(H,11,12) |
InChI Key |
HLAPTZOVAPASJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=O)C1NC(=O)CS(=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


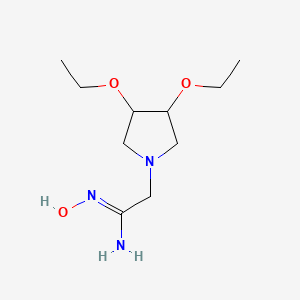
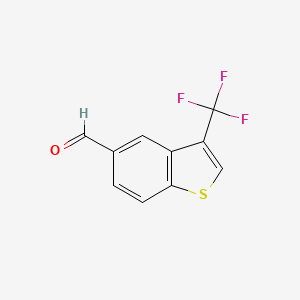
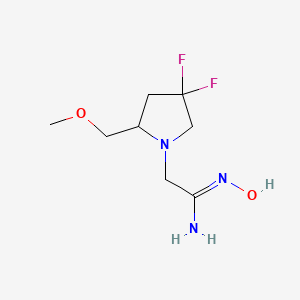
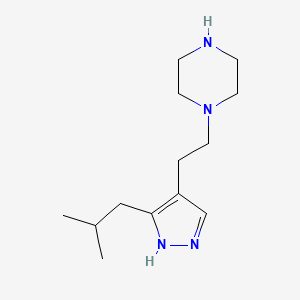
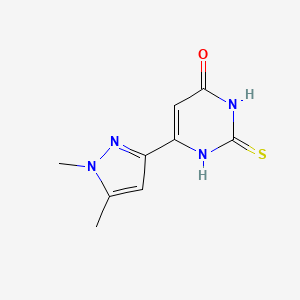
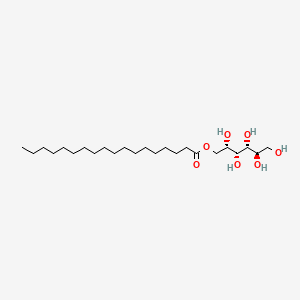
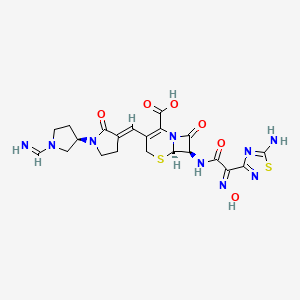
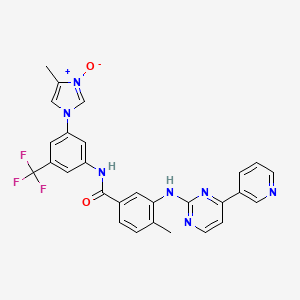
![4-[[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile](/img/structure/B13427309.png)
